3-Methyl-1-phenylpiperazine dihydrochloride
Description
Historical Development and Discovery
The development of 3-methyl-1-phenylpiperazine dihydrochloride emerged from the broader exploration of piperazine derivatives that began in the mid-20th century. Piperazines were originally named due to their chemical similarity with piperidine, which forms part of the structure of piperine found in black pepper plants. The systematic investigation of substituted piperazines gained momentum as researchers recognized their potential therapeutic applications, particularly in neuropsychiatric medicine.
The specific synthetic pathways for 3-methyl-1-phenylpiperazine derivatives were first established through novel processes aimed at producing highly pure compounds suitable for pharmaceutical applications. Early synthetic approaches faced significant challenges related to isomeric impurities, particularly the formation of 2-phenylpiperazine and 1-methyl-2-phenylpiperazine isomers that contaminated the desired product. These challenges led to the development of improved synthetic methodologies that could selectively produce the 3-phenyl isomer while avoiding unwanted byproducts.
The breakthrough in selective synthesis came through the introduction of novel intermediates and improved reaction conditions. Research conducted in the early 2000s demonstrated that specific reaction sequences involving methylation of protected piperazine derivatives, followed by controlled reduction and deprotection steps, could yield the target compound with high purity. These synthetic improvements were crucial for the compound's subsequent use in pharmaceutical applications, particularly as an intermediate in mirtazapine synthesis.
Nomenclature and Registration Parameters
This compound exists under multiple chemical registration systems and nomenclature conventions, reflecting its significance in chemical databases and research applications. The compound's systematic naming follows International Union of Pure and Applied Chemistry guidelines, while various database systems have assigned specific identification codes for cataloging and reference purposes.
Table 1: Chemical Registration and Nomenclature Parameters
The compound also exists in stereoisomeric forms, with the (R)-enantiomer specifically identified under Chemical Abstracts Service number 2126143-08-4. This stereochemical specificity has implications for its biological activity and synthetic applications, as different enantiomers may exhibit distinct pharmacological properties.
The nomenclature system also recognizes various synonyms and alternative names used in different research contexts. These include "3-methyl-1-phenylpiperazinedihydrochloride" and "rac-(3R)-3-methyl-1-phenylpiperazine dihydrochloride," reflecting both the racemic and enantiomerically pure forms available for research purposes.
Position in Chemical Literature and Research Significance
This compound occupies a prominent position in contemporary chemical literature, particularly within the domains of medicinal chemistry and pharmaceutical development. The compound's significance extends beyond its role as a synthetic intermediate, encompassing diverse research applications that have contributed to advances in multiple therapeutic areas.
In pharmaceutical development, the compound serves as a crucial intermediate in the synthesis of mirtazapine, a tetracyclic antidepressant medication. The synthetic processes developed for producing this intermediate have been refined to achieve high purity levels while eliminating problematic isomeric impurities. Research has demonstrated that compounds synthesized using these improved methodologies contain none of the impurities typically associated with alternative synthetic routes, including 2-phenylpiperazine, 1-methyl-2-phenylpiperazine isomer, and 1,4-dimethyl-2-phenylpiperazine.
The compound's research significance extends to neuroscience applications, where it is utilized in studies investigating receptor interactions within the central nervous system. These investigations have contributed to understanding the mechanisms underlying various neurological and psychiatric conditions, facilitating the development of more effective therapeutic interventions. The compound's structural characteristics, particularly the combination of methyl and phenyl substitutions on the piperazine ring, provide researchers with a valuable tool for structure-activity relationship studies.
Recent developments have highlighted the compound's potential in novel therapeutic applications. Research published in 2015 demonstrated that phenylpiperazine derivatives, including compounds structurally related to 3-methyl-1-phenylpiperazine, show promise as epidermal growth factor receptor tyrosine kinase inhibitors. These findings suggest potential applications in oncology research, expanding the compound's therapeutic relevance beyond its traditional neuropsychiatric applications.
Table 2: Research Applications and Literature Significance
The compound's position in chemical literature is further reinforced by its role in analytical chemistry applications. It serves as a chromatographic standard for analyzing complex chemical mixtures, enabling accurate identification and quantification of related compounds in various analytical contexts. This application has proven particularly valuable in pharmaceutical quality control and research settings where precise analytical measurements are essential.
Contemporary research continues to explore novel applications for this compound and related derivatives. The compound's versatile chemical structure provides researchers with opportunities to develop new synthetic methodologies and investigate previously unexplored therapeutic targets. As the field of medicinal chemistry continues to evolve, the compound's established position in chemical literature ensures its continued relevance for future research endeavors.
Properties
IUPAC Name |
3-methyl-1-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCGAXNLMBPXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpiperazine dihydrochloride typically involves the reaction of 1-phenylpiperazine with methylating agents under controlled conditions. One common method includes the use of methyl iodide or methyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methyl or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of 3-Methyl-1-phenylpiperazine.
Reduction: Reduced derivatives such as 3-Methyl-1-phenylpiperazine.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Pharmacological Applications
Binding Affinity Studies
- Application Summary : The compound is frequently used in pharmacological research to evaluate binding affinities to various receptors.
- Methods : In vitro studies often involve testing the compound at concentrations ranging from micromolar to millimolar to determine its interaction with receptor sites.
- Results : Data typically reveal insights into receptor binding kinetics, efficacy, and potency, which are essential for understanding drug interactions and pharmacodynamics .
Neuroscience Research
- Application Summary : In neuroscience, this compound is instrumental in studying neurotransmitter systems, particularly dopaminergic and serotonergic pathways.
- Methods : It is utilized in cell-based assays to modulate receptor activity and observe downstream signaling effects.
- Results : Research indicates that it can influence neurotransmitter release and receptor activation, providing valuable information on its potential therapeutic effects .
Medicinal Chemistry
Drug Design and Optimization
- Application Summary : The compound serves as a scaffold for the development of new drug candidates targeting the central nervous system.
- Methods : Structure-Activity Relationship (SAR) studies utilize this compound to modify drug-like properties and enhance receptor selectivity.
- Results : Investigations have led to the identification of analogs with improved pharmacokinetic profiles, advancing drug development efforts .
Organic Synthesis
Building Block in Synthesis
- Application Summary : 3-Methyl-1-phenylpiperazine dihydrochloride acts as a versatile building block in organic synthesis.
- Methods : It is employed in nucleophilic substitution reactions and as a catalyst in asymmetric synthesis.
- Results : Successful synthesis of novel piperazine derivatives has been reported, showcasing the compound's utility in creating complex organic molecules .
Analytical Chemistry
Calibration Standards
- Application Summary : The compound is used as a standard for calibrating analytical instruments such as chromatography and mass spectrometry.
- Methods : Standard solutions are prepared for use in quantitative analyses to ensure accuracy and reliability.
- Results : Calibration with this compound has led to robust analytical methods with high precision for detecting related substances .
Molecular Biology
Receptor-Mediated Signaling Studies
- Application Summary : In molecular biology, it serves as a selective agent to study receptor-mediated signaling pathways.
- Methods : The compound is added to culture media at specific concentrations to modulate receptor activity.
- Results : Insights gained from these studies contribute to understanding molecular mechanisms underlying various biological processes .
Environmental Chemistry
Environmental Fate Studies
- Application Summary : Research into the environmental impact of piperazine compounds includes studying their breakdown products.
- Methods : The compound is introduced into simulated environmental conditions, with subsequent analysis using chromatographic techniques.
- Results : Findings provide insights into the environmental fate of these compounds, aiding risk assessment strategies .
Chemical Engineering
Process Optimization
- Application Summary : In chemical engineering, the compound is utilized in studies aimed at optimizing production processes for piperazine-based chemicals.
- Methods : Reaction kinetics studies and pilot-scale experiments are conducted to enhance production efficiency.
- Results : Research has led to improved scalability and efficiency in chemical manufacturing processes .
Material Science
Development of Novel Materials
- Application Summary : Material scientists explore the incorporation of this compound into smart polymers and sensors.
- Methods : It is integrated into polymeric matrices or used as a functional moiety in sensor design.
- Results : The unique chemical properties of the compound facilitate innovative applications in material science .
Case Studies and Research Findings
| Field | Application Summary | Key Findings |
|---|---|---|
| Pharmacology | Binding affinity studies | Revealed critical data on receptor interactions |
| Neuroscience | Modulation of neurotransmitter systems | Influenced neurotransmitter release |
| Medicinal Chemistry | Drug design optimization | Improved pharmacokinetic profiles identified |
| Organic Synthesis | Building block for complex molecules | Successful synthesis of novel derivatives |
| Analytical Chemistry | Calibration standards for analytical methods | High precision detection methods developed |
| Molecular Biology | Receptor-mediated signaling studies | Insights into molecular mechanisms gained |
| Environmental Chemistry | Breakdown product analysis | Enhanced understanding of environmental impact |
| Chemical Engineering | Production process optimization | Increased efficiency in manufacturing processes |
| Material Science | Development of smart materials | Innovative applications in sensors and polymers |
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylpiperazine dihydrochloride involves its interaction with various molecular targets and pathways. As a piperazine derivative, it can interact with neurotransmitter receptors in the central nervous system, potentially modulating their activity. The compound may also inhibit certain enzymes or interact with cellular membranes, affecting cellular functions and signaling pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Piperazine dihydrochloride derivatives differ in substituents on the phenyl ring or piperazine backbone, which critically influence their lipophilicity, solubility, and biological activity. Below is a comparative analysis:
Biological Activity
3-Methyl-1-phenylpiperazine dihydrochloride (3M1PPD) is a compound of increasing interest in medicinal chemistry and neuroscience due to its significant biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and applications in various research fields.
- Molecular Formula : C₁₁H₁₆N₂·2HCl
- CAS Number : 1185299-85-7
3M1PPD is a dihydrochloride salt of 3-Methyl-1-phenylpiperazine, which enhances its solubility and stability, making it suitable for pharmacological applications.
The biological activity of 3M1PPD primarily involves its interaction with neurotransmitter receptors, particularly the serotonin (5-HT) and dopamine (D2) receptors. These interactions suggest potential applications in treating psychiatric disorders and neurodegenerative diseases .
Key Mechanisms:
- Serotonergic Modulation : Acts as a ligand for serotonin receptors, influencing mood and anxiety pathways.
- Dopaminergic Activity : Modulates dopamine receptor activity, which is crucial for reward and motor control systems.
Biological Activity
Research indicates that 3M1PPD exhibits a range of biological activities:
- Neurotransmitter Interaction :
-
Antidepressant Properties :
- Similar compounds have shown antidepressant-like effects in animal models, suggesting that 3M1PPD may also possess these properties.
- Neuroprotective Effects :
Case Studies and Experimental Data
A variety of studies have been conducted to assess the effects of 3M1PPD:
Applications
3M1PPD has diverse applications across various scientific fields:
- Medicinal Chemistry : Utilized in the design of new drug candidates targeting central nervous system disorders.
- Neuroscience : Studied for its effects on neurotransmitter systems to better understand psychiatric conditions.
- Biochemistry : Employed in enzymatic assays to explore metabolic pathways and enzyme interactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-methyl-1-phenylpiperazine dihydrochloride, and how can reaction conditions be controlled to improve yield and purity?
- Methodological Guidance : A common approach involves nucleophilic substitution between a halogenated aromatic precursor (e.g., 3-methyl-1-chlorophenylpiperazine) and methylpiperazine under alkaline conditions. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Purification : Recrystallization from ethanol/water mixtures improves purity .
- Challenge : Competing hydrolysis of the halogenated precursor at high pH may reduce yield. Monitor pH (8–10) and use anhydrous conditions to mitigate this.
Q. Which analytical techniques are most effective for characterizing this compound and quantifying impurities?
- Primary Methods :
- NMR Spectroscopy : Confirm structural integrity via proton/carbon shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.3–2.5 ppm).
- HPLC with UV Detection : Use a C18 column and mobile phase (e.g., acetonitrile/0.1% TFA) for purity assessment. Area normalization is recommended for quantifying impurities ≥0.1% .
- Mass Spectrometry (LC-MS) : Detect trace impurities (e.g., chlorinated byproducts) with high sensitivity .
- Validation : Include system suitability tests with reference standards to ensure method robustness.
Q. How should researchers assess the stability of this compound under varying environmental conditions?
- Protocol :
Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% RH, pH 3–9 buffers) for 4–12 weeks.
Analytical Monitoring : Use HPLC to track degradation products (e.g., free base formation at high pH).
Kinetic Modeling : Calculate degradation rates using Arrhenius equations to predict shelf life .
- Storage Recommendations : Store in airtight containers at 2–8°C in a dry, ventilated environment to prevent hydrolysis and oxidation.
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s interactions with serotonin receptors (e.g., 5-HT1A/2A)?
- In Vitro Assays :
- Radioligand Binding : Use [³H]-8-OH-DPAT (5-HT1A) or [³H]-ketanserin (5-HT2A) to measure competitive displacement. Include negative controls (e.g., untransfected cells) to validate specificity .
- Functional Assays : Monitor cAMP accumulation (5-HT1A) or calcium flux (5-HT2A) in transfected HEK293 cells.
- Data Interpretation : Compare IC₅₀ values with known agonists/antagonists to infer mechanistic roles.
Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?
- Systematic Approach :
Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or P-glycoprotein knockout mice to assess CNS accessibility.
Metabolite Identification : LC-MS/MS profiling of plasma/brain homogenates to detect active metabolites .
- Case Study : If in vitro 5-HT1A affinity does not translate to in vivo effects, consider poor BBB penetration or rapid hepatic clearance.
Q. What strategies mitigate interference from synthesis-related impurities in pharmacological assays?
- Impurity Profiling :
- Target Impurities : Chlorinated byproducts (e.g., 1-(3-chlorophenyl)piperazine) from incomplete substitution .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative HPLC.
Q. How does the dihydrochloride salt form influence solubility and bioavailability compared to the free base?
- Comparative Studies :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The dihydrochloride form typically exhibits higher aqueous solubility.
- Dissolution Rate : Use USP Apparatus II (paddle method) to compare release profiles.
- Bioavailability : Conduct pharmacokinetic studies in rodent models; the salt form may enhance absorption but require pH-adjusted formulations for stability .
Q. What advanced techniques quantify trace impurities (<0.1%) in this compound?
- LC-MS/MS Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
